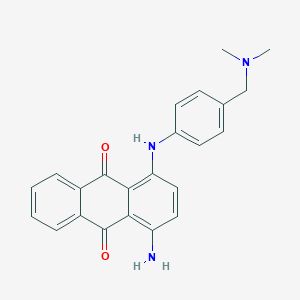
1-Amino-4-((4-((dimethylamino)methyl)phenyl)amino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Basic Blue 47 is a synthetic dye belonging to the class of basic dyes. It is known for its vibrant dark-blue color and is primarily used in various industrial applications, including textiles, paper, and leather industries. The compound has a molecular weight of 371.44 and exhibits an absorbance peak at 210 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Basic Blue 47 can be synthesized through a series of chemical reactions involving aromatic amines and other intermediates. The synthesis typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds to form the desired dye.
Industrial Production Methods: In industrial settings, the production of Basic Blue 47 involves large-scale chemical reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity of the dye. The process may also involve purification steps such as filtration and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Basic Blue 47 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Basic Blue 47 can be reduced using reducing agents, resulting in the formation of leuco compounds.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium dithionite or zinc dust in acidic conditions can be used as reducing agents.
Substitution: Halogenation or nitration reactions can be carried out using halogens or nitric acid, respectively.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the dye.
Reduction Products: Leuco forms of the dye.
Substitution Products: Halogenated or nitrated derivatives of the dye.
Aplicaciones Científicas De Investigación
Basic Blue 47 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile, paper, and leather industries for dyeing purposes.
Mecanismo De Acción
The mechanism of action of Basic Blue 47 involves its interaction with various molecular targets. The dye binds to specific sites on molecules, leading to changes in their optical properties. This interaction is often utilized in analytical techniques to detect and quantify different substances. The pathways involved in its mechanism of action include:
Binding to Proteins: The dye can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: Basic Blue 47 can intercalate between nucleic acid bases, affecting their stability and function.
Comparación Con Compuestos Similares
Basic Blue 47 can be compared with other similar compounds such as Basic Blue 41 and Methylene Blue. While all these dyes share similar structural features and applications, Basic Blue 47 is unique in its specific absorbance peak and molecular weight. Here are some similar compounds:
Propiedades
Número CAS |
12217-43-5 |
|---|---|
Fórmula molecular |
C23H21N3O2 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O2/c1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27/h3-12,25H,13,24H2,1-2H3 |
Clave InChI |
IVFRHOQHKQWEHJ-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Key on ui other cas no. |
12217-43-5 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















